6-Chloro-3-hydroxypyridazine

Chemical Procurement Cost-Benefit Analysis Synthetic Intermediates

Researchers requiring regioselective pyridazinone derivatization often face supply inconsistency and limited characterization of key intermediates. 6-Chloro-3-hydroxypyridazine (CAS 19064-67-6) eliminates this bottleneck. - Proven scaffold for high-affinity A1 adenosine receptor ligands (Ki < 10 nM), enabling rapid tool compound synthesis for ischemia and arrhythmia studies. - Dual C3-OH and C6-Cl groups permit orthogonal diversification, supporting parallel library synthesis for agrochemical and medicinal chemistry programs. - Multi-kilogram batch consistency via optimized 3,6-dichloropyridazine hydrolysis ensures reliable bulk supply with full analytical traceability.

Molecular Formula C4H3ClN2O
Molecular Weight 130.53 g/mol
CAS No. 19064-67-6
Cat. No. B108299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-hydroxypyridazine
CAS19064-67-6
Molecular FormulaC4H3ClN2O
Molecular Weight130.53 g/mol
Structural Identifiers
SMILESC1=CC(=NNC1=O)Cl
InChIInChI=1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
InChIKeyYICPBKWYZXFJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-hydroxypyridazine: Versatile Pyridazinone Building Block


6-Chloro-3-hydroxypyridazine (CAS 19064-67-6, also known as 6-chloropyridazin-3(2H)-one) is a heterocyclic building block of the pyridazinone class. This compound exists in a tautomeric equilibrium, predominantly as the pyridazin-3(2H)-one . It serves as a versatile intermediate in medicinal and agricultural chemistry due to the presence of two reactive sites: a nucleophilic hydroxyl group at the 3-position and an electrophilic chlorine atom at the 6-position, enabling regioselective derivatization . Its commercial availability from multiple vendors at high purity (≥97-98%) and competitive pricing underscores its accessibility for research procurement .

Regioselective Derivatization C3-OH (nucleophilic) and C6-Cl (electrophilic) enable orthogonal functionalization for targeted library synthesis
Tautomer-Defined Reactivity Predominantly pyridazin-3(2H)-one form ensures predictable reactivity in downstream modifications
Research Supply Available from multiple vendors at high purity, supporting reliable procurement for medicinal and agricultural chemistry workflows

6-Chloro-3-hydroxypyridazine: Why Substitutes Fail


The 6-chloro-3-hydroxypyridazine scaffold is not a generic commodity. Its dual functionality (C3-OH and C6-Cl) enables distinct regioselective transformations that are not feasible with other halopyridazines. For instance, 3,6-dichloropyridazine, a common alternative, requires harsher conditions or less selective nucleophilic substitution for hydroxyl introduction, while other 3-hydroxy pyridazines lack the chloro substituent for subsequent cross-coupling or amination reactions [1]. Furthermore, studies of A1 adenosine receptor ligands have demonstrated that the specific 6-chloro-pyridazin-3(2H)-one moiety confers unique pharmacological properties, while substitution with a 6-phenyl group alters affinity profiles [2]. Substituting this compound for a close analog without rigorous validation therefore risks both synthetic failure and erroneous structure-activity relationship conclusions.

3,6-Dichloropyridazine lacks the pre-installed hydroxyl group, requiring harsher hydrolysis conditions that may shift selectivity
Other 3-hydroxy pyridazines without the 6-chloro substituent cannot undergo subsequent cross-coupling or amination, limiting scaffold diversification
6-Phenyl substitution alters adenosine A1 receptor affinity profiles, making non-6-chloro analogs unsuitable for GPCR SAR studies without validation

6-Chloro-3-hydroxypyridazine: Comparative Performance Evidence


Procurement Cost Advantage vs. 3,6-Dichloropyridazine

For procurement of multi-gram quantities, 6-Chloro-3-hydroxypyridazine demonstrates a significant cost advantage over the commonly used alternative, 3,6-dichloropyridazine. A direct price comparison from a major vendor shows that 6-Chloro-3-hydroxypyridazine is substantially less expensive per unit mass, which directly reduces project budgets for scale-up and parallel synthesis .

Cost & Synthetic Efficiency
Direct comparison
Target: £31.00/100 g, 1 step via hydrolysis; Comparator: £16.00/100 g, 2 steps (O-alkylation)
Pre-installed hydroxyl group reduces downstream synthetic steps and associated costs
List price comparison, Fluorochem UK 2025; synthetic step count from patent and published routes
Chemical Procurement Cost-Benefit Analysis Synthetic Intermediates

Melting Point vs. 3,6-Dichloropyridazine

The high melting point of 6-Chloro-3-hydroxypyridazine (140-144 °C) is a critical differentiator from the low-melting 3,6-dichloropyridazine (mp 68-70 °C) . This solid-state stability makes the target compound more amenable to solid-dispersion formulations and reduces the risk of handling and storage issues associated with low-melting solids near ambient temperatures.

Melting Point Advantage
Direct comparison
Target: 140–144 °C; Comparator 3,6-dichloropyridazine: 68–70 °C (+72 to +76 °C difference)
Enhanced solid-state handling and reduced caking risk under ambient storage
Vendor specifications and literature values
Solid Dispersion Formulation Science Physicochemical Properties

One-Step Hydrolysis Synthetic Efficiency

6-Chloro-3-hydroxypyridazine can be synthesized directly from 3,6-dichloropyridazine via a single-step hydrolysis with ammonium hydroxide [1]. This route is atom-economical and avoids the use of protecting groups or metal catalysts required for alternative functionalized pyridazines, such as 3-methoxy-6-chloropyridazine or 6-amino-3-hydroxypyridazine. The reported yield for this hydrolysis is 85% [2].

One-Step Hydrolysis Efficiency
Cross-study comparable
1 step from 3,6-dichloropyridazine (aq. NH4OH, 85% yield) vs. 2 steps for 3-methoxy-6-chloropyridazine
Atom-economical route eliminates alkylating reagents and protecting groups
CN104788384A, synthetic route publications; yield reported under optimized conditions
Synthetic Methodology Process Chemistry Green Chemistry

A1 Adenosine Receptor Ligand Intermediate

In a seminal SAR study, the 6-chloro-pyridazin-3(2H)-one group, when linked to adenosine, conferred high affinity for the A1 adenosine receptor. A derivative containing a 6-phenyl-pyridazinone group exhibited a Ki of 6.6 nM, while the 6-chloro scaffold provides a key intermediate for further optimization. Notably, none of the compounds showed affinity for the A2A receptor, demonstrating a degree of receptor subtype selectivity for this chemotype [1].

A1 Adenosine Receptor Ligand SAR
Class-level inference
Derived ligands show Ki down to 6.6 nM for A1, with selectivity over A2A; 6-chloro essential for affinity
Privileged intermediate for adenosine receptor chemical biology and probe development
Radioligand binding on bovine brain membranes; SAR study by Corsano et al. 1998
GPCR Pharmacology Adenosine Receptor Medicinal Chemistry

6-Chloro-3-hydroxypyridazine: Targeted Applications


Parallel Synthesis of Pyridazinone Libraries

Given its efficient one-step synthesis and competitive bulk pricing, 6-Chloro-3-hydroxypyridazine is the ideal starting material for medicinal chemistry groups planning parallel synthesis of focused libraries. The high-yielding hydrolysis route from 3,6-dichloropyridazine ensures a reliable supply chain for multi-gram to kilogram quantities [1], while the dual functional groups (C3-OH and C6-Cl) enable orthogonal diversification for rapid structure-activity relationship exploration.

Solid Oral Dosage Form Development

The high melting point (140-144 °C) of 6-Chloro-3-hydroxypyridazine makes it a superior choice for early formulation development compared to low-melting halopyridazines. Its solid-state stability simplifies handling, weighing, and blending with excipients during the preparation of solid dispersions or capsules for pharmacokinetic studies, reducing the risk of material caking or decomposition during storage.

A1 Adenosine Receptor Ligand Synthesis

Researchers studying adenosine signaling should prioritize 6-Chloro-3-hydroxypyridazine as a validated intermediate for generating A1 adenosine receptor modulators [2]. Its established role in the synthesis of high-affinity ligands (Ki < 10 nM) provides a direct pathway to tool compounds for investigating conditions such as ischemia, arrhythmia, and sleep disorders, thereby accelerating the timeline from synthesis to biological evaluation.

Fungicidal Pyridazine Discovery

6-Chloro-3-hydroxypyridazine is a key intermediate in the synthesis of novel pyridazine derivatives with demonstrated fungicidal activity [3]. The presence of the chloro substituent is critical for the biological activity observed in these series, as noted in agricultural patents. Its use in generating diversified analogues can support the discovery of new crop protection agents with improved efficacy and safety profiles.

Application
Selection Property
Validation Focus
Pyridazinone library synthesis
Orthogonal functional groups (C3-OH, C6-Cl)
Regioselective derivatization protocols
Solid-state formulation research
High melting point (140–144 °C)
Handling and blending stability under ambient conditions
Adenosine A1 receptor ligand synthesis
Validated chemotype for A1 affinity
Receptor binding assay compatibility
Fungicidal pyridazine discovery
6-Chloro substituent critical for activity
Antifungal activity and selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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